molecular formula C32H33N3O6 B10777636 4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid

4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid

Cat. No.: B10777636
M. Wt: 555.6 g/mol
InChI Key: WKTQBTSOHBKBRW-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

RU82197 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RU82197 may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

RU82197 has several scientific research applications, including:

Mechanism of Action

RU82197 exerts its effects by binding to the SH2 domain of proto-oncogene tyrosine-protein kinase Src. This binding disrupts the normal signaling pathways mediated by Src, leading to altered cellular responses. The molecular targets of RU82197 include the phospho-tyrosine pocket of the SH2 domain, where it forms a complex hydrogen-bond network. This interaction is essential for the high affinity binding of RU82197 to Src .

Comparison with Similar Compounds

RU82197 can be compared with other similar compounds, such as:

    RU82198: A related dipeptide with similar binding properties to Src.

    RU82199: Another dipeptide that interacts with different signaling proteins.

    RU82200: A compound with a similar structure but different functional groups, leading to distinct biological activities.

RU82197 is unique in its high affinity binding to the SH2 domain of Src, which is not observed in all similar compounds. This specificity makes RU82197 a valuable tool for studying Src-mediated signaling pathways and developing targeted therapies .

Properties

Molecular Formula

C32H33N3O6

Molecular Weight

555.6 g/mol

IUPAC Name

4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-formylbenzoic acid

InChI

InChI=1S/C32H33N3O6/c1-21(37)33-29(18-23-12-15-27(32(40)41)26(17-23)20-36)30(38)34-28-9-5-6-16-35(31(28)39)19-22-10-13-25(14-11-22)24-7-3-2-4-8-24/h2-4,7-8,10-15,17,20,28-29H,5-6,9,16,18-19H2,1H3,(H,33,37)(H,34,38)(H,40,41)/t28-,29-/m0/s1

InChI Key

WKTQBTSOHBKBRW-VMPREFPWSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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